molecular formula C14H18O4 B1399421 Tert-butyl 4-((methoxycarbonyl)methyl)benzoate CAS No. 934737-91-4

Tert-butyl 4-((methoxycarbonyl)methyl)benzoate

Cat. No. B1399421
Key on ui cas rn: 934737-91-4
M. Wt: 250.29 g/mol
InChI Key: GTWITZHEXAZDGG-UHFFFAOYSA-N
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Patent
US08609727B2

Procedure details

With exclusion of oxygen, 11.79 ml (84.11 mmol) of diisopropylamine are introduced into 40 ml of THF and cooled to −78° C., and 52.57 ml (84.11 mmol) of n-butyllithium (1.6 M solution in hexane) are slowly added dropwise. The mixture is stirred at −78° C. for 10 minutes and then 10.17 ml (84.11 mmol) of 1,3-dimethyltetrahydro-2-(1H)-pyrimidinone are added. After 15 minutes, 7.7 g (40.05 mmol) of tert-butyl 4-methylbenzoate, dissolved in 40 ml of THF, are added dropwise, and the mixture is stirred for a further 15 minutes. 3.25 ml (42.05 mmol) of methyl chloroformate are separately dissolved in 20 ml of THF, cooled to −70° C. and then rapidly added to the reaction mixture. After a further 15 minutes, ammonium chloride solution is added to the reaction mixture, which is warmed to room temperature. It is diluted with water, and the phases are separated. The aqueous phase is extracted twice with diethyl ether. The combined organic phases are washed with saturated sodium chloride solution, dried over sodium sulphate and evaporated. The resulting residue is purified by flash chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 50:1). 4.2 g (16.78 mmol, 40% yield) of the title compound are obtained as a colourless oil.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.79 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
52.57 mL
Type
reactant
Reaction Step Three
Quantity
10.17 mL
Type
reactant
Reaction Step Four
Quantity
7.7 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
3.25 mL
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
40%

Identifiers

REACTION_CXSMILES
O=O.C(NC(C)C)(C)C.C([Li])CCC.CN1CCCN(C)C1=O.[CH3:24][C:25]1[CH:37]=[CH:36][C:28]([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])=[CH:27][CH:26]=1.Cl[C:39]([O:41][CH3:42])=[O:40].[Cl-].[NH4+]>C1COCC1.O>[CH3:42][O:41][C:39](=[O:40])[CH2:24][C:25]1[CH:37]=[CH:36][C:28]([C:29]([O:31][C:32]([CH3:34])([CH3:33])[CH3:35])=[O:30])=[CH:27][CH:26]=1 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
11.79 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
52.57 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
10.17 mL
Type
reactant
Smiles
CN1C(N(CCC1)C)=O
Step Five
Name
Quantity
7.7 g
Type
reactant
Smiles
CC1=CC=C(C(=O)OC(C)(C)C)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
3.25 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at −78° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
are added dropwise
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C.
ADDITION
Type
ADDITION
Details
rapidly added to the reaction mixture
WAIT
Type
WAIT
Details
After a further 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
is warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by flash chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 50:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(CC1=CC=C(C(=O)OC(C)(C)C)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.78 mmol
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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